molecular formula C18H14N4 B1230279 2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine

2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B1230279
M. Wt: 286.3 g/mol
InChI Key: LZGYTCYRPUXDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diphenyl-7-pyrazolo[1,5-a]pyrimidinamine is a member of pyrimidines.

Scientific Research Applications

1. Synthesis Methods

  • An efficient one-pot synthesis method for diarylpyrazolo[1,5-a]pyrimidine derivatives, including 6,7-diphenylpyrazolo[1,5-a]pyrimidines, has been developed, utilizing cyclocondensation of isoflavones with 3-aminopyrazole (Zhang et al., 2011).

2. Chemical Synthesis and Reactions

  • A method for forming pyrazolo[1,5-c]pyrimidine derivatives through condensation of hydrazino-derivatives and isatin has been achieved (Atta et al., 2011).
  • Synthesis of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines from aldehyde N-(1,3-diphenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazones has been explored (Shawali et al., 2008).

3. Biological Activities and Applications

  • Discovery of 7-Aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors demonstrates their potential in inhibiting vascular endothelial growth factor receptor and platelet-derived growth factor receptor kinases (Frey et al., 2008).
  • Synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, demonstrating moderate anticancer activity (Jiu-fu et al., 2015).
  • IridiumIII complexes with pyrazole-substituted heterocyclic frameworks have shown promise in biological applications, including enhanced DNA binding properties and notable antibacterial activity (Gajera et al., 2016).
  • A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were prepared and evaluated for antihypertensive activity, demonstrating the potential to lower blood pressure in hypertensive rats (Bennett et al., 1981).

4. Advanced Materials Applications

  • Research on the use of heterocyclic compounds, including 2,5-diphenylpyrazolo[1,5-c]pyrimidines, as corrosion inhibitors for carbon steel in cooling water systems (Mahgoub et al., 2010).

properties

Product Name

2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

2,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H14N4/c19-18-15(13-7-3-1-4-8-13)12-20-17-11-16(21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2

InChI Key

LZGYTCYRPUXDRI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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